![molecular formula C9H14Cl2N2O2 B2684891 3-[(Pyridin-2-ylmethyl)amino]propanoic acid dihydrochloride CAS No. 1171591-14-2](/img/structure/B2684891.png)
3-[(Pyridin-2-ylmethyl)amino]propanoic acid dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-[(Pyridin-2-ylmethyl)amino]propanoic acid dihydrochloride” is a biochemical compound used for proteomics research . It has a molecular formula of C9H12N2O2•2HCl and a molecular weight of 253.13 .
Synthesis Analysis
The synthesis of “3-[(Pyridin-2-ylmethyl)amino]propanoic acid dihydrochloride” involves the use of 2-Aminopyridine and Butyl acrylate .Molecular Structure Analysis
The InChI code for “3-[(Pyridin-2-ylmethyl)amino]propanoic acid dihydrochloride” is 1S/C9H12N2O2.2ClH/c10-6-8(9(12)13)5-7-1-3-11-4-2-7;;/h1-4,8H,5-6,10H2,(H,12,13);2*1H .Physical And Chemical Properties Analysis
“3-[(Pyridin-2-ylmethyl)amino]propanoic acid dihydrochloride” is a powder at room temperature . It has a molecular weight of 253.13 .科学的研究の応用
Application in Chemical Synthesis
Field
Summary of the Application
“3-[(Pyridin-2-ylmethyl)amino]propanoic acid dihydrochloride” is used in the chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines .
Methods of Application
N-(Pyridin-2-yl)amides were synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions. The reaction took place in toluene via C–C bond cleavage promoted by I2 and TBHP .
Results or Outcomes
The reaction conditions were mild and metal-free, which could be beneficial for various applications in chemical synthesis .
Application in Proteomics Research
Field
Summary of the Application
“3-[(Pyridin-2-ylmethyl)amino]propanoic acid dihydrochloride” is used as a biochemical in proteomics research .
Methods of Application
The specific methods of application in proteomics research are not detailed in the source. However, such compounds are typically used in various assays and experiments to study protein structures and functions .
Results or Outcomes
The outcomes of its use in proteomics research are not specified in the source. However, such research could lead to important insights into biological processes and diseases .
Application in Drug Synthesis
Field
Summary of the Application
“3-[(Pyridin-2-ylmethyl)amino]propanoic acid dihydrochloride” can be used in the preparation of Dabigatran etexilate derivatives .
Methods of Application
The specific methods of application in drug synthesis are not detailed in the source. However, such compounds are typically used in various chemical reactions to synthesize drug molecules .
Results or Outcomes
The outcomes of its use in drug synthesis are not specified in the source. However, such research could lead to the development of new drugs or improvements in the synthesis of existing drugs .
Application in Biochemical Research
Field
Summary of the Application
“3-[(Pyridin-2-ylmethyl)amino]propanoic acid dihydrochloride” is used as a biochemical in various research fields .
Methods of Application
The specific methods of application in biochemical research are not detailed in the source. However, such compounds are typically used in various assays and experiments to study biological processes .
Results or Outcomes
The outcomes of its use in biochemical research are not specified in the source. However, such research could lead to important insights into biological processes and diseases .
Application in Storage and Handling
Field
Summary of the Application
“3-[(Pyridin-2-ylmethyl)amino]propanoic acid dihydrochloride” can be stored at room temperature, making it suitable for various research applications .
Methods of Application
The compound is typically stored in a controlled environment and handled with appropriate safety measures .
Results or Outcomes
Proper storage and handling ensure the compound’s stability and usability in research applications .
Safety And Hazards
特性
IUPAC Name |
3-(pyridin-2-ylmethylamino)propanoic acid;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2.2ClH/c12-9(13)4-6-10-7-8-3-1-2-5-11-8;;/h1-3,5,10H,4,6-7H2,(H,12,13);2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVUSTHZUYCSDMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNCCC(=O)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(Pyridin-2-ylmethyl)amino]propanoic acid dihydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

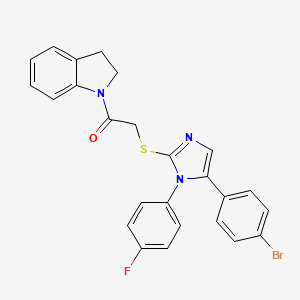
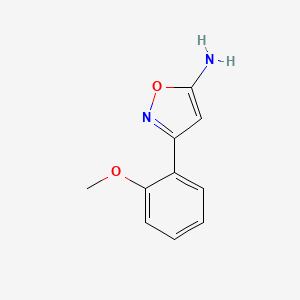
![6-sulfanylidene-7-[(4-{4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl}phenyl)methyl]-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2684811.png)
![7-methyl-4-(3-methylbenzoyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2684815.png)

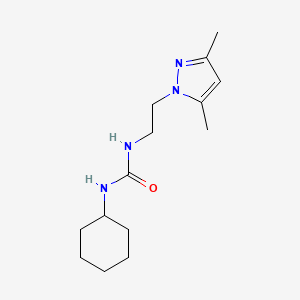
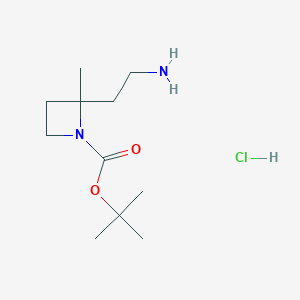
![4-(N-benzyl-N-ethylsulfamoyl)-N-(5-isopropyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2684822.png)
![5-Methyl-3-[[4-(6-thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B2684823.png)
![(7-Azabicyclo[2.2.1]heptan-1-YL)methanol hcl](/img/structure/B2684825.png)

![1-(2-Chlorophenyl)-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea](/img/structure/B2684830.png)
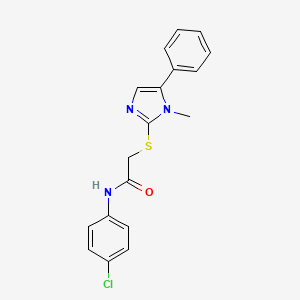
![2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-3-(2-methoxyethyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2684832.png)